molecular formula C10H16N2O B179590 1-(Furan-2-ylmethyl)piperidin-4-amine CAS No. 185110-14-9

1-(Furan-2-ylmethyl)piperidin-4-amine

Cat. No.: B179590
CAS No.: 185110-14-9
M. Wt: 180.25 g/mol
InChI Key: HLOJZOPKEIBEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H16N2O. It consists of a piperidine ring substituted with a furan-2-ylmethyl group at the nitrogen atom and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine with furan-2-carbaldehyde under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Piperidine is reacted with furan-2-carbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The furan ring and piperidine moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.

    1-(Furan-2-ylmethyl)piperidin-4-one: Contains a ketone group instead of an amine group.

    1-(Furan-2-ylmethyl)piperidin-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

1-(Furan-2-ylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJZOPKEIBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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